molecular formula C21H16ClN3O2S B2907133 N-(3-chlorophenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide CAS No. 1207013-30-6

N-(3-chlorophenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide

Cat. No.: B2907133
CAS No.: 1207013-30-6
M. Wt: 409.89
InChI Key: VJJYNKUPIKTMRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chlorophenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide (referred to hereafter as the "target compound") is a thienopyrimidine derivative characterized by a bicyclic thieno[3,2-d]pyrimidin-4-one core. Key structural features include:

  • A 4-methylphenyl substituent at position 7 of the thienopyrimidine ring.
  • An N-(3-chlorophenyl)acetamide group linked to position 3 of the core.

Thienopyrimidine derivatives are widely explored in medicinal chemistry due to their kinase inhibitory, antimicrobial, and anticancer activities . The target compound’s structure combines lipophilic (methyl and chloro groups) and hydrogen-bonding (amide and carbonyl) motifs, making it a candidate for targeting enzymes or receptors with hydrophobic and polar binding pockets.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O2S/c1-13-5-7-14(8-6-13)17-11-28-20-19(17)23-12-25(21(20)27)10-18(26)24-16-4-2-3-15(22)9-16/h2-9,11-12H,10H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJJYNKUPIKTMRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,2-d]pyrimidinone core, which is achieved through cyclization reactions involving appropriate precursors. The chlorophenyl and methylphenyl groups are then introduced through substitution reactions. The final step involves the formation of the acetamide linkage, which is accomplished using acylation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, advanced purification techniques, and stringent reaction conditions to ensure consistency and scalability. The process is designed to be cost-effective while maintaining the integrity of the compound’s structure.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols are employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Amino or thio derivatives.

Scientific Research Applications

N-(3-chlorophenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Thienopyrimidine Derivatives

Compound Name/ID Core Structure Substituents (Position 7) Acetamide N-Substituent Molecular Weight Key Notes & Activity
Target Compound Thieno[3,2-d]pyrimidin-4-one 4-Methylphenyl 3-Chlorophenyl 409.89 Potential kinase inhibitor
L114-0336 Thieno[3,2-d]pyrimidin-4-one 4-Methoxyphenyl 3,5-Dimethoxyphenyl 451.5 Increased polarity due to methoxy groups; solubility may improve
2-[7-(4-Fluorophenyl)-... Thieno[3,2-d]pyrimidin-4-one 4-Fluorophenyl 3-Methoxybenzyl 423.46 Fluorine enhances electronegativity; possible CNS activity
Compound 9 Thieno[2,3-d]pyrimidin-4-one 5-(Thiophen-2-yl) 4-Chlorophenyl (thiazolidinone) 503 Anti-breast cancer activity (IC₅₀ = 5.2 µM)
687563-28-6 Thieno[3,2-d]pyrimidin-4-one 4-Chlorophenyl 2-(Trifluoromethyl)phenyl 513.93 Sulfanyl linker; potent enzyme inhibition (IC₅₀ = 0.8 µM)

Structural Modifications and Pharmacological Implications

Position 7 Substitutions
  • 4-Methoxyphenyl (L114-0336) : Methoxy groups increase polarity, which may enhance aqueous solubility but reduce blood-brain barrier penetration .
  • 4-Fluorophenyl () : Fluorine’s electron-withdrawing effects could stabilize π-π interactions in enzyme binding pockets .
  • Thiophen-2-yl (Compound 9) : Introduces aromatic heterocycle, possibly contributing to DNA intercalation or topoisomerase inhibition in anticancer activity .
Acetamide N-Substituents
  • 3-Chlorophenyl (Target Compound) : Chlorine’s halogen-bonding capability may strengthen target binding .
  • Trifluoromethylphenyl (687563-28-6) : CF₃ group increases metabolic stability and lipophilicity, favoring prolonged half-life .
Core Variations
  • Thieno[3,2-d] vs. Thieno[2,3-d]pyrimidine (Compound 9): Positional isomerism alters electron distribution, affecting binding to targets like tubulin or kinases .

Biological Activity

N-(3-chlorophenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities. The presence of functional groups such as chlorophenyl and methylphenyl contributes to its pharmacological properties. The molecular formula is C22H22ClN3O2S2C_{22}H_{22}ClN_{3}O_{2}S_{2} with a molecular weight of approximately 455.98 g/mol.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound, particularly against liver and prostate cancer cell lines.

In Vitro Studies

  • Cell Viability Assays :
    • The compound was tested against HepG2 (liver cancer) and PC-3 (prostate cancer) cell lines using the MTT assay.
    • Results indicated an IC50_{50} value of approximately 3.1 μM for HepG2 cells and 2.15 μM for PC-3 cells, demonstrating significant cytotoxicity compared to control treatments like doxorubicin .
  • Mechanism of Action :
    • The compound induces apoptosis through caspase-3 activation, with a notable increase in active caspase-3 levels observed in treated cells.
    • Flow cytometry analysis showed that treatment led to S phase cell cycle arrest, with 56.19% of HepG2 cells accumulating in this phase .

Comparative Efficacy

A comparative analysis of various derivatives revealed that the chloro derivative (referred to as 3b ) exhibited the highest activity against both cell lines. The following table summarizes the IC50_{50} values for selected compounds:

CompoundIC50_{50} (HepG2)IC50_{50} (PC-3)
3b3.1 μM2.15 μM
4c3.023 μM3.12 μM
DoxorubicinReferenceReference

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promise as an antimicrobial agent. Compounds with similar thieno[3,2-d]pyrimidine structures are often investigated for their efficacy against various bacterial strains.

Research Findings

Studies indicate that thienopyrimidine derivatives possess broad-spectrum antimicrobial activity, inhibiting both Gram-positive and Gram-negative bacteria. The exact mechanisms are still under investigation but may involve interference with bacterial DNA synthesis or disruption of cell wall integrity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.